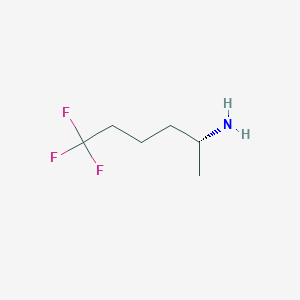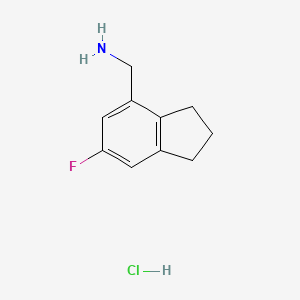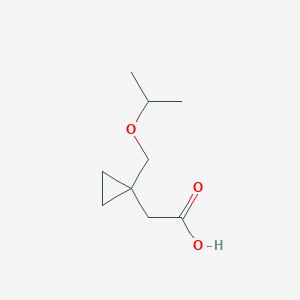
3-(2,2-Dimethylpropyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by its azetidine ring, which is substituted with a 2,2-dimethylpropyl group at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles.
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the efficient methods to synthesize azetidines involves the [2 + 2] photocycloaddition reaction between an imine and an alkene. This reaction is known for its high regio- and stereoselectivity.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Industrial Production Methods:
- Industrial production methods for azetidines often involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to ensure efficient production.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.
Reduction: Reduction of azetidines can yield amines or other reduced nitrogen-containing compounds.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the ring strain facilitates the opening of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.
Chemistry:
- Azetidines are used as building blocks in the synthesis of complex organic molecules due to their unique reactivity and ring strain .
Biology:
- In biological research, azetidines are explored for their potential as enzyme inhibitors and bioactive molecules.
Medicine:
- Azetidines have shown promise in medicinal chemistry, particularly in the development of pharmaceuticals with improved pharmacokinetic properties .
Industry:
作用机制
The mechanism of action of 3-(2,2-Dimethylpropyl)azetidine involves its interaction with molecular targets through its strained ring system. The ring strain facilitates the opening of the azetidine ring, allowing it to react with various biological molecules. This reactivity can be harnessed in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function .
相似化合物的比较
Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable and less reactive compared to azetidines.
Uniqueness:
- The unique aspect of 3-(2,2-Dimethylpropyl)azetidine lies in its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable compound in various chemical and biological applications .
属性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC 名称 |
3-(2,2-dimethylpropyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)4-7-5-9-6-7/h7,9H,4-6H2,1-3H3 |
InChI 键 |
VNVOYYSIUYHZQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


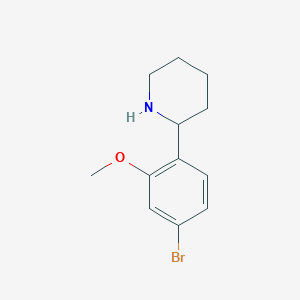
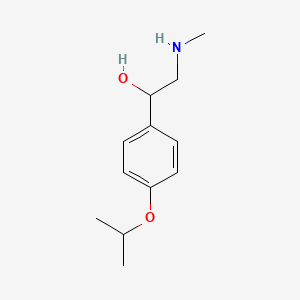
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)
